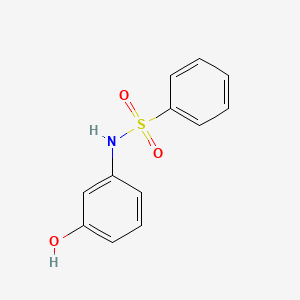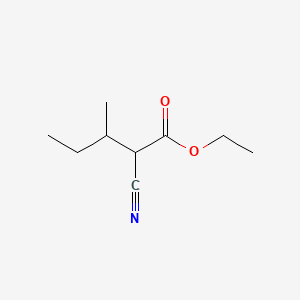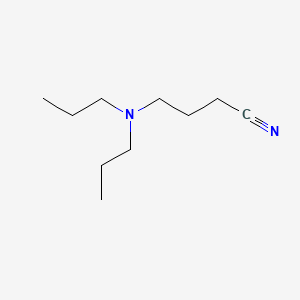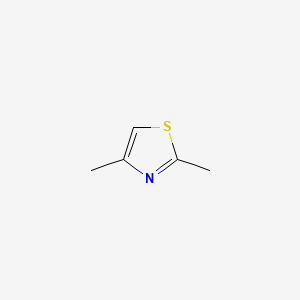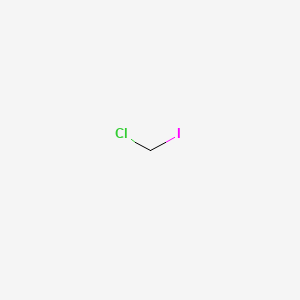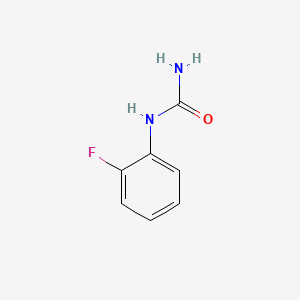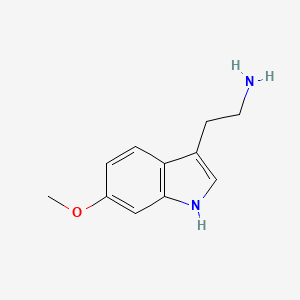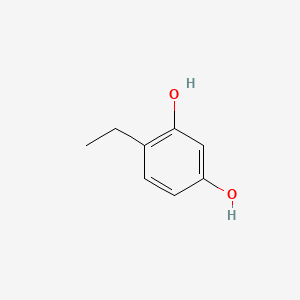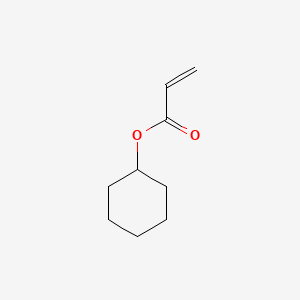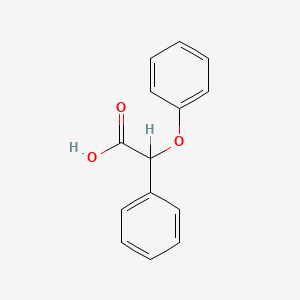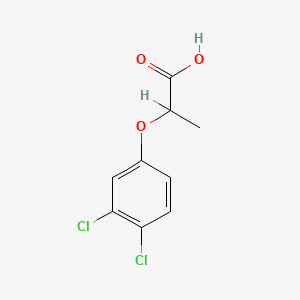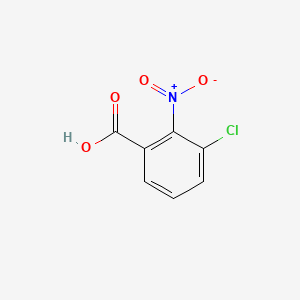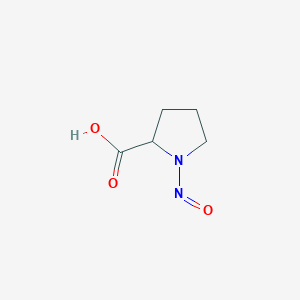
6,7-Dimethoxyquinolin-2(1h)-one
Vue d'ensemble
Description
6,7-Dimethoxyquinolin-2(1h)-one is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that the structure and properties of a compound can greatly influence its behavior and interactions123.
Synthesis Analysis
The synthesis of 6,7-Dimethoxyquinolin-2(1h)-one is not well-documented in the available literature. Synthesis methods for similar compounds often involve complex organic reactions456.Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Unfortunately, specific details about the molecular structure of 6,7-Dimethoxyquinolin-2(1h)-one are not readily available123.Chemical Reactions Analysis
The chemical reactions involving 6,7-Dimethoxyquinolin-2(1h)-one are not well-documented. The reactivity of a compound is influenced by its molecular structure12.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific details about the physical and chemical properties of 6,7-Dimethoxyquinolin-2(1h)-one are not readily available127.
Applications De Recherche Scientifique
Synthesis and Pharmacological Profile
- A study by Gitto et al. (2009) synthesized derivatives of 6,7-dimethoxyquinolin-2(1H)-one, showing potent anticonvulsant effects in animal models of epilepsy. These compounds also inhibited the enzyme carbonic anhydrase, a target in epilepsy treatments (Gitto et al., 2009).
Anticancer Potential
- Mishra et al. (2018) investigated a derivative of 6,7-dimethoxyquinolin-2(1H)-one for its antiproliferative activity against colorectal carcinoma. The compound showed significant reduction in IL-6 concentration, indicating its potential as an anti-cancer agent (Mishra et al., 2018).
Spectral Studies
- Research by Osborne et al. (1992) conducted spectral studies on 6,7-dimethoxyquinolin-2(1H)-one, providing insights into its structural properties (Osborne et al., 1992).
Antihypertensive Agents
- A study by Campbell et al. (1988) evaluated 6,7-dimethoxyquinolin-2(1H)-one derivatives for their antihypertensive activity. These compounds displayed high binding affinities for alpha 1-adrenoceptors and were effective in reducing blood pressure in animal models (Campbell et al., 1988).
Novel Anticancer Agents
- Research by Chen et al. (2013) designed 6,7-dimethoxyquinolin-2(1H)-one derivatives as novel anticancer agents. These compounds showed potent cytotoxicity against tumor cell lines and induced cell cycle arrest and apoptosis (Chen et al., 2013).
Sigma-2 Receptor Probe
- Xu et al. (2005) developed a novel sigma-2 receptor probe based on a 6,7-dimethoxyquinolin-2(1H)-one derivative. This ligand showed high affinity for sigma2 receptors in vitro, making it a useful tool for studying these receptors (Xu et al., 2005).
P-glycoprotein Activity Separation
- Pati et al. (2015) explored the separation of P-glycoprotein activity from σ2 receptor affinity in 6,7-dimethoxytetrahydroisoquinoline derivatives. This led to the development of new agents with selective P-glycoprotein interaction (Pati et al., 2015).
Safety And Hazards
The safety and hazards associated with 6,7-Dimethoxyquinolin-2(1h)-one are not well-documented. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols18.
Orientations Futures
The future research directions for 6,7-Dimethoxyquinolin-2(1h)-one are not clear due to the lack of available information. Further research could provide valuable insights into the properties and potential applications of this compound123.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.
Propriétés
IUPAC Name |
6,7-dimethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-7-3-4-11(13)12-8(7)6-10(9)15-2/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIOUNSWHDKEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967238 | |
| Record name | 6,7-Dimethoxyquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyquinolin-2(1h)-one | |
CAS RN |
5278-38-6 | |
| Record name | 6,7-Dimethoxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5278-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-2-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005278386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxyquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxy-2-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



